2,6-Dimethylstyrene
Overview
Description
2,6-Dimethylstyrene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Reactions :
- 2,6-Dimethylstyrene has been investigated for its role in chemical reactions, such as the Br/Li exchange reaction. These studies have shed light on its behavior as a disolvated dimer in different solvents and the charge delocalization from its sp2-carbanionic center (Knorr et al., 1997).
Polymerization and Materials Science :
- Research on this compound has contributed to the development of new polymers. For instance, its derivatives have been polymerized to create poly(vinylhydroquinones), which are novel redox (electron exchange) polymers. This work is aimed at obtaining polymers that are more stable to oxidation than polyvinylhydroquinone (Kun & Cassidy, 1962).
Catalysis and Industrial Applications :
- The compound has been used in studies exploring the synthesis of other commercially important chemicals, like 2,6-Dimethylnaphthalene, using metal-loaded beta zeolite catalysts. These studies are crucial for understanding how to optimize the production of chemicals used in making materials like polyethylenenaphthalate and polybutylene naphthalate (Güleç et al., 2018).
Environmental Impact and Biodegradation :
- Environmental concerns related to 2,6-Dimethylphenol, a related compound, have been addressed through studies on microbial degradation. For example, Mycobacterium neoaurum B5-4 has been identified as a bacterium capable of degrading 2,6-Dimethylphenol, which is important for addressing pollution problems in aquatic environments (Ji et al., 2019).
Corrosion Inhibition :
- Research on derivatives of this compound has shown potential in corrosion inhibition. Studies have explored the use of compounds like 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro [2.5]octane-4,8-dione for protecting mild steel in acidic environments (Chafiq et al., 2020).
Drug Discovery and Biomedical Research :
- While not directly related to 2,6-Dimethyl
- Kinetics and Mechanisms in Chemical Processes :
- The kinetics and mechanisms of degradation of related compounds, like 2,6-dimethyl-aniline, have been studied using processes like the Fenton reaction. This research is significant in understanding how these compounds interact with hydroxyl radicals, providing insights into environmental remediation techniques (Boonrattanakij et al., 2009).
Safety and Hazards
2,6-Dimethylstyrene is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-Dimethylstyrene are not well-documented in the literature. As a styrene derivative, it may share some biochemical characteristics with styrene. Styrene is known to interact with various enzymes and proteins, but specific interactions involving this compound have not been reported .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Properties
IUPAC Name |
2-ethenyl-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-4-10-8(2)6-5-7-9(10)3/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKXOZFTROHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174333 | |
Record name | 2,6-Dimethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-90-9 | |
Record name | 2,6-Dimethylstyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylstyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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